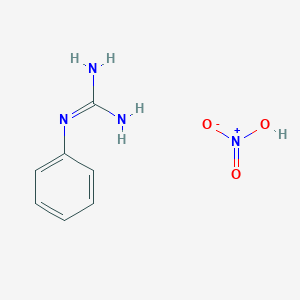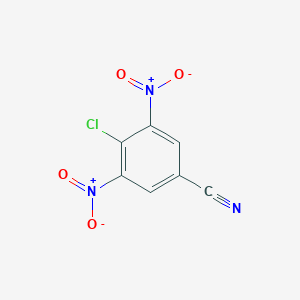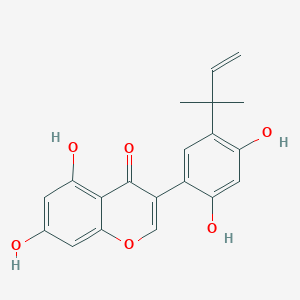
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic medication that belongs to the class of fluoroquinolones. It is used to treat bacterial infections such as urinary tract infections, respiratory tract infections, skin infections, and bone and joint infections. Ciprofloxacin is a synthetic antibiotic that was first synthesized in 1981 and was approved by the FDA in 1987. It is considered to be a broad-spectrum antibiotic that is effective against a wide range of bacteria.
Wirkmechanismus
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and repair. By inhibiting these enzymes, 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death.
Biochemical and Physiological Effects:
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been shown to have various biochemical and physiological effects on the body. Some of these effects include:
1. Inhibition of bacterial DNA replication and repair.
2. Inhibition of bacterial cell division.
3. Increase in reactive oxygen species (ROS) production.
4. Alteration of bacterial membrane permeability.
Vorteile Und Einschränkungen Für Laborexperimente
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has several advantages and limitations for lab experiments. Some of the advantages include:
1. Broad-spectrum antibiotic activity.
2. High potency against bacteria.
3. Well-established pharmacokinetics and pharmacodynamics.
4. Low toxicity in humans.
Some of the limitations of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn include:
1. Limited activity against some bacterial strains.
2. Potential for antibiotic resistance.
3. Limited use in certain patient populations.
4. Potential for drug interactions.
Zukünftige Richtungen
There are several future directions for the study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn. Some of these directions include:
1. Investigation of the potential for drug repurposing: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been investigated for its potential use in the treatment of other diseases such as cancer and tuberculosis.
2. Development of new antibiotics: The study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn can provide insights into the development of new antibiotics with improved efficacy and reduced toxicity.
3. Investigation of the mechanisms of antibiotic resistance: The study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn can provide insights into the mechanisms of antibiotic resistance in bacteria.
4. Investigation of the pharmacokinetics and pharmacodynamics of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn in different patient populations: The study of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn can provide insights into the pharmacokinetics and pharmacodynamics of the drug in different patient populations, such as children and the elderly.
Synthesemethoden
The synthesis of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn involves a series of chemical reactions. The first step involves the condensation of 3-aminopyrrolidine with phenylacetonitrile to form 3-phenyl-3-aminopyrrolidine. The second step involves the cyclization of 3-phenyl-3-aminopyrrolidine with ethyl acetoacetate to form 1-cyclopropyl-6,8-difluoro-7-(3-phenyl-3-aminopyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid. The final step involves the esterification of the carboxylic acid group to form 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn.
Wissenschaftliche Forschungsanwendungen
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been extensively studied for its antibacterial properties and has been used in many scientific research studies. Some of the research applications of 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn include:
1. Treatment of bacterial infections: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn is used to treat bacterial infections in humans and animals.
2. Antibiotic resistance: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been used in studies to investigate antibiotic resistance in bacteria.
3. Pharmacokinetics: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of the drug.
4. Toxicology: 7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidn has been used in toxicology studies to investigate the toxicity of the drug.
Eigenschaften
CAS-Nummer |
116169-42-7 |
|---|---|
Produktname |
7-(3-Amino-3-phenyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |
Molekularformel |
C23H21F2N3O3 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
7-(3-amino-3-phenylpyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H21F2N3O3/c24-17-10-15-19(28(14-6-7-14)11-16(21(15)29)22(30)31)18(25)20(17)27-9-8-23(26,12-27)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12,26H2,(H,30,31) |
InChI-Schlüssel |
DUUWOAOVRDJMNY-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)(C5=CC=CC=C5)N)F)C(=O)O |
Kanonische SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)(C5=CC=CC=C5)N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)










